Introduction: Unveiling a Versatile Chiral Building Block
Introduction: Unveiling a Versatile Chiral Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,3-Diethoxypropane-1,2-diol
3,3-Diethoxypropane-1,2-diol, more commonly known in scientific literature as DL-Glyceraldehyde diethyl acetal, is a key organic compound that serves as a cornerstone in various synthetic and research applications.[1][2][3] Its molecular structure is unique, featuring a protected aldehyde in the form of a diethyl acetal, alongside a vicinal diol. This arrangement confers a combination of stability and reactivity that makes it an invaluable tool for chemists. As a protected form of glyceraldehyde, the simplest aldose, it provides a stable, liquid starting material for complex syntheses where the aldehyde's reactivity must be temporarily masked.[1]
This guide offers an in-depth exploration of the chemical and physical properties of 3,3-Diethoxypropane-1,2-diol, grounded in field-proven insights. We will delve into its reactivity, stability, and established applications, providing a comprehensive resource for researchers, chemists, and professionals in drug development and material science.
Caption: Chemical structure of 3,3-Diethoxypropane-1,2-diol.
Section 1: Core Physicochemical Properties
Understanding the fundamental physical properties of a chemical is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage. 3,3-Diethoxypropane-1,2-diol is a colorless, clear liquid at room temperature.[1][4] Its key properties are summarized below. It is important to note that minor discrepancies exist across different suppliers for values such as density and refractive index, which may be attributable to variations in measurement standards or purity levels.
| Property | Value | Source(s) |
| CAS Number | 10487-05-5 | [1][4] |
| Molecular Formula | C₇H₁₆O₄ | [1][4][5] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless clear liquid | [1][4] |
| Boiling Point | 136 °C at 27 mmHg | [1][6] |
| Density | 1.06 g/mL | [1][4] |
| Refractive Index (n²⁰/D) | 1.436 - 1.440 | [1][4] |
| Flash Point | 52.2 °C (126 °F) | [6] |
| Purity | Typically ≥95-96% (GC) | [1][4] |
Section 2: Chemical Reactivity and Stability
The utility of 3,3-Diethoxypropane-1,2-diol stems from the dual functionality of its diol and protected aldehyde groups. The diethyl acetal is the key to its role as a synthetic intermediate, offering a robust protecting group that is stable under neutral or basic conditions but can be readily removed under acidic conditions.
The Acetal as a Protecting Group
In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, like an aldehyde, from participating in a reaction targeted at another part of the molecule. The acetal in 3,3-Diethoxypropane-1,2-diol serves this purpose perfectly. It is inert to many reagents, including organometallics, hydrides, and oxidizing agents, that would otherwise react with the parent aldehyde (glyceraldehyde).
The deprotection, or hydrolysis, of the acetal is typically achieved by treatment with a mild acid in the presence of water. This regenerates the aldehyde and releases two equivalents of ethanol, allowing the aldehyde to be used in subsequent synthetic steps.
Caption: Key application areas for 3,3-Diethoxypropane-1,2-diol.
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Organic Synthesis: This is its primary application area. It serves as a chiral building block for the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals that require specific stereochemistry. [1][2]Its ability to introduce a three-carbon chain with defined functionality is highly valuable.
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Biochemical Research: As a stable precursor to glyceraldehyde, it is used in studies related to carbohydrate metabolism, providing researchers with a convenient way to handle and introduce this key metabolite into biological systems. [1][2]* Flavor and Fragrance Industry: The compound's properties allow it to be used as a component in the formulation of flavors and fragrances. [1][2]* Polymer and Materials Science: It can be employed in the synthesis of specialty polymers, where the diol functionality can be used for chain extension or cross-linking. [2]* Analytical Chemistry: In techniques like chromatography, it can be used to aid in the separation and identification of complex mixtures. [1][2]
Section 4: Safety, Handling, and Experimental Protocols
Hazard Identification and Safety Measures
3,3-Diethoxypropane-1,2-diol is classified as a combustible liquid that can cause skin and serious eye irritation. [7]Inhalation may also lead to respiratory irritation. [7] Core Safety Protocols:
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Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat. [7]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. [7]* Handling: Keep away from heat, sparks, open flames, and other ignition sources. [7]Use non-sparking tools and explosion-proof equipment. [7]Take precautionary measures against static discharge. [7]* Storage: Store in a tightly sealed container in a cool, dry place. [1]As it is moisture-sensitive, storage under an inert nitrogen atmosphere is recommended for long-term stability. [7]
Illustrative Experimental Protocol: Acetal Deprotection
While specific, validated protocols from literature for this exact compound were not identified in the initial search, a standard procedure for acid-catalyzed acetal deprotection can be described. This protocol is illustrative and should be adapted and optimized for specific research contexts.
Objective: To hydrolyze the diethyl acetal of 3,3-Diethoxypropane-1,2-diol to yield glyceraldehyde in solution.
Materials:
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3,3-Diethoxypropane-1,2-diol
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Tetrahydrofuran (THF) or Acetone (as solvent)
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1M Hydrochloric Acid (HCl) or another aqueous acid
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
Step-by-Step Methodology:
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Dissolution: Dissolve 3,3-Diethoxypropane-1,2-diol in a suitable organic solvent like THF in a round-bottom flask. A typical concentration would be 0.1-0.5 M.
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Acidification: Add an aqueous acid solution (e.g., 1M HCl) to the flask. The reaction is often run at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot (glyceraldehyde).
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Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: If necessary, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the product.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude glyceraldehyde may require further purification, typically by column chromatography, depending on the requirements of the next synthetic step.
Self-Validation: The success of the deprotection can be confirmed by spectroscopic analysis (e.g., ¹H NMR), where the characteristic signals of the ethyl groups of the acetal will disappear, and a new signal for the aldehyde proton (around 9-10 ppm) will appear.
Conclusion
3,3-Diethoxypropane-1,2-diol is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis and life sciences. Its value lies in the clever masking of a reactive aldehyde within a stable, easy-to-handle liquid, which can be unveiled on demand. By understanding its core chemical properties, reactivity, and handling requirements, researchers and drug development professionals can effectively leverage this versatile building block to construct complex molecular architectures and advance scientific discovery.
References
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DL-Glyceraldehyde diethyl acetal | 10487-05-5 - J&K Scientific LLC. (n.d.). Retrieved from [Link]
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3,3-diethoxy-1,2-propanediol - 10487-05-5, C7H16O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
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DL-Glyceraldehyde diethyl acetal (Synonyms: 3,3-Diethoxy-1,2-propanediol). (n.d.). Retrieved from [Link]
Aldehyde/Ketone
Activated Complex
Hemiacetal
Oxocarbenium Ion
Protonated Acetal
Acetal
